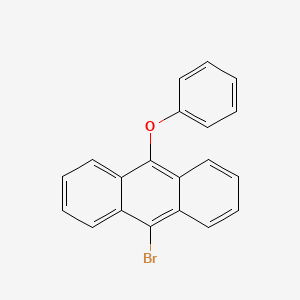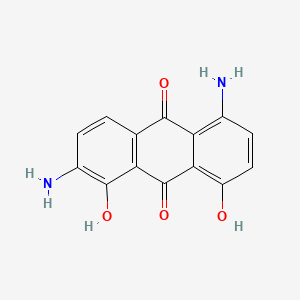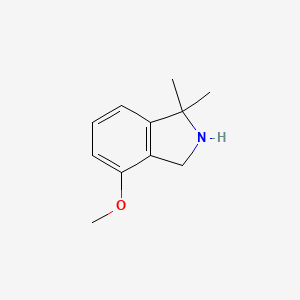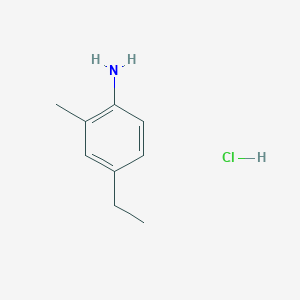
2-Tosyl-5-(trifluoromethyl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tosyl-5-(trifluoromethyl)isoindoline is a compound that belongs to the class of isoindoline derivatives. Isoindolines are important heterocyclic compounds that are present in many synthetic and natural products, displaying a wide array of biological activities. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it valuable in various applications, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosyl-5-(trifluoromethyl)isoindoline typically involves the introduction of the trifluoromethyl group to the isoindoline core. One efficient method involves the use of trifluoromethylsulfonyl chloride (CF3SO2Cl) as a trifluoromethylating agent under metal-free conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (CH3CN). The tosyl group is introduced via a tosylation reaction using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tosyl-5-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl and tosyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium or potassium permanganate (KMnO4) in a basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-Tosyl-5-(trifluoromethyl)isoindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Tosyl-5-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of enzymes or receptors. The tosyl group can also participate in covalent bonding with target molecules, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tosyl-5-(trifluoromethyl)indole: Similar structure but with an indole core instead of isoindoline.
2-Tosyl-5-(trifluoromethyl)pyrrole: Contains a pyrrole core, differing in the nitrogen atom’s position within the ring.
2-Tosyl-5-(trifluoromethyl)benzofuran: Features a benzofuran core, providing different electronic properties.
Uniqueness
2-Tosyl-5-(trifluoromethyl)isoindoline is unique due to its specific combination of the isoindoline core with the trifluoromethyl and tosyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications where stability, lipophilicity, and reactivity are crucial.
Eigenschaften
Molekularformel |
C16H14F3NO2S |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H14F3NO2S/c1-11-2-6-15(7-3-11)23(21,22)20-9-12-4-5-14(16(17,18)19)8-13(12)10-20/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
WEOFUPWZIWBQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


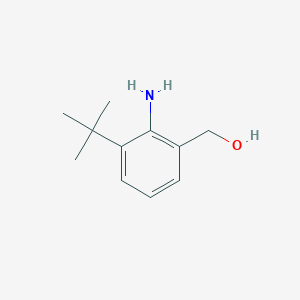
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)


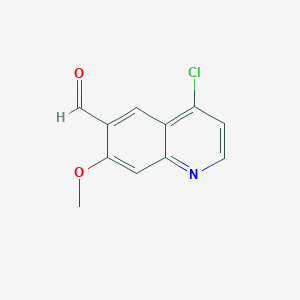

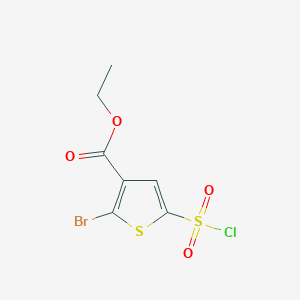
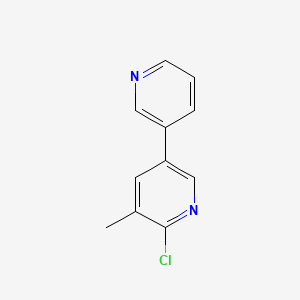
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
